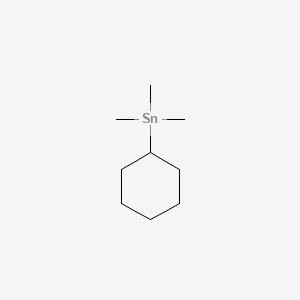
Stannane, cyclohexyltrimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, cyclohexyltrimethyl-: is an organotin compound with the chemical formula C9H20Sn cyclohexyltrimethylstannane or trimethyl cyclohexyl tin . This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon atoms. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stannane, cyclohexyltrimethyl- can be synthesized through stannylation or C-Sn coupling reactions. One common method involves the reaction of cyclohexylmagnesium bromide with trimethyltin chloride under anhydrous conditions. The reaction typically proceeds as follows:
C6H11MgBr+(CH3)3SnCl→C6H11Sn(CH3)3+MgBrCl
This reaction requires careful control of temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of stannane, cyclohexyltrimethyl- often involves similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Stannane, cyclohexyltrimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it back to its elemental tin form.
Substitution: It can undergo substitution reactions where the cyclohexyl or trimethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine are often used in substitution reactions.
Major Products:
Oxidation: Tin oxides (e.g., SnO, SnO2).
Reduction: Elemental tin.
Substitution: Various organotin compounds depending on the substituents introduced.
Scientific Research Applications
Chemistry: Stannane, cyclohexyltrimethyl- is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the Stille coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic chemistry .
Biology and Medicine: In biological research, organotin compounds, including stannane, cyclohexyltrimethyl-, are studied for their potential use as antifungal and antibacterial agents. Their ability to interact with biological membranes and proteins makes them interesting candidates for drug development .
Industry: In the industrial sector, stannane, cyclohexyltrimethyl- is used in the production of polymers and as a stabilizer in the manufacturing of plastics. It is also utilized in the electronics industry for the deposition of thin tin films .
Mechanism of Action
The mechanism of action of stannane, cyclohexyltrimethyl- involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, disrupting their normal function. This interaction is often mediated by the tin atom, which can form strong bonds with sulfur and nitrogen atoms in proteins .
Comparison with Similar Compounds
Stannane (SnH4): A simpler organotin compound with the formula SnH4.
Tributylstannane (Bu3SnH): Another organotin compound used in organic synthesis.
Tetramethyltin (Me4Sn): A related compound with four methyl groups attached to the tin atom.
Uniqueness: Stannane, cyclohexyltrimethyl- is unique due to the presence of both cyclohexyl and trimethyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other organotin compounds may not be as effective .
Properties
CAS No. |
3531-48-4 |
|---|---|
Molecular Formula |
C9H20Sn |
Molecular Weight |
246.96 g/mol |
IUPAC Name |
cyclohexyl(trimethyl)stannane |
InChI |
InChI=1S/C6H11.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1H,2-6H2;3*1H3; |
InChI Key |
FEWVPXQAXJQHKL-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


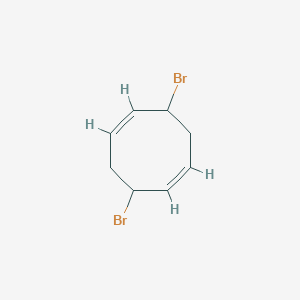
![5-(4-chlorophenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14160431.png)


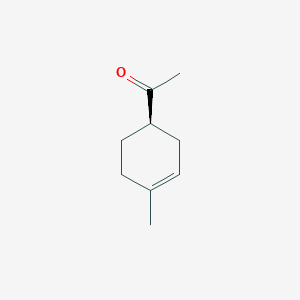
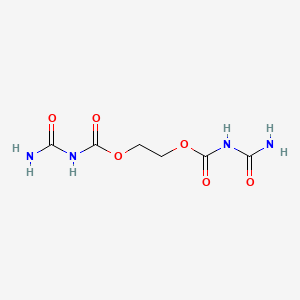
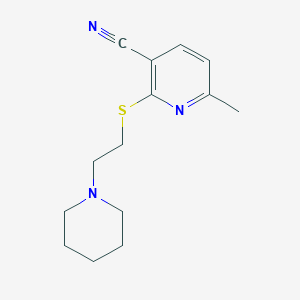
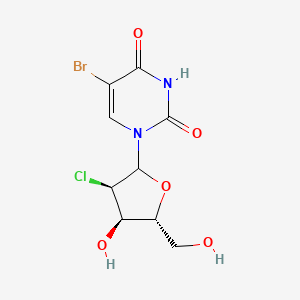
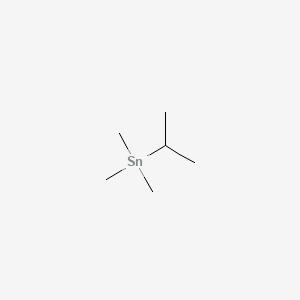
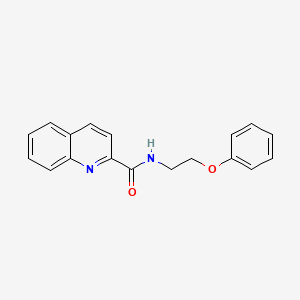

![6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14160523.png)
![N'-[2-(4-methoxyphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B14160528.png)

